Cordycepin triphosphate is a purine nucleotide analogue derived from cordycepin, which is also known as 3′-deoxyadenosine. Structurally, cordycepin triphosphate consists of a ribose sugar linked to a purine base, adenine, with three phosphate groups attached to the 5' position of the ribose. The absence of a hydroxyl group at the 3' position distinguishes it from adenosine triphosphate, making it a unique compound in biochemical pathways. Its chemical formula is and it has a molecular weight of approximately 491.18 g/mol .
Cordycepin triphosphate exhibits a wide range of biological activities:
The applications of cordycepin triphosphate span various fields:
Cordycepin triphosphate shares similarities with other nucleotides but exhibits unique properties due to its structural modifications. Here are some similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Adenosine Triphosphate | Contains a hydroxyl group at the 3' position | Primary energy currency in cells |
| 2-Aminopurine Triphosphate | Contains an amino group at the 2' position | Acts as an antimetabolite |
| Guanosine Triphosphate | Contains guanine instead of adenine | Involved in protein synthesis and signaling |
Cordycepin triphosphate's unique lack of the 3' hydroxyl group enables it to disrupt normal biological processes more effectively than its counterparts, making it a subject of extensive research for therapeutic applications .
Cordycepin triphosphate is a nucleoside triphosphate with the molecular formula C₁₀H₁₆N₅O₁₂P₃ [1] [2]. The compound has a molecular weight of 491.18 grams per mole, as determined by computational methods and verified across multiple chemical databases [1] [2] [6]. This molecular weight represents the free acid form of cordycepin triphosphate, while the sodium salt form has a molecular weight of 515.18 grams per mole with the formula C₁₀H₁₇N₅NaO₁₂P₃ [4].
The structure contains ten carbon atoms, sixteen hydrogen atoms, five nitrogen atoms, twelve oxygen atoms, and three phosphorus atoms [7]. The International Union of Pure and Applied Chemistry name for this compound is [[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [6]. The Chemical Abstracts Service registry number is 73-04-1 [8].
Cordycepin triphosphate exhibits remarkable structural similarity to adenosine triphosphate, differing primarily in the absence of a hydroxyl group at the 3′ position of the ribose sugar [9] [11]. While adenosine triphosphate contains a complete ribose moiety with hydroxyl groups at both the 2′ and 3′ positions, cordycepin triphosphate features a modified ribose where the 3′ hydroxyl group is replaced by a hydrogen atom [13] [21].
The purine base component remains identical between the two compounds, consisting of an adenine residue attached to the 1′ carbon of the sugar moiety [11]. The triphosphate chain structure is conserved, with three phosphate groups linked in series to the 5′ carbon of the sugar [1] [2]. This structural preservation allows cordycepin triphosphate to function as a molecular mimic of adenosine triphosphate in various enzymatic processes [30].
Comparative analysis using two-dimensional and three-dimensional similarity metrics reveals high structural concordance between cordycepin triphosphate and adenosine triphosphate [11]. The Tanimoto coefficient for two-dimensional similarity reaches 99, indicating near-identical fingerprint patterns [11]. Three-dimensional analysis shows a Shape Tanimoto value of 86, a Color Tanimoto of 43, and a combined Combo Tanimoto score of 129, all of which exceed thresholds for acceptable molecular similarity [11].
When compared to its precursor cordycepin, the triphosphate derivative maintains the characteristic 3′-deoxyribose structure while adding the energy-rich triphosphate moiety [1] [2]. This modification transforms cordycepin from a nucleoside into a high-energy nucleotide capable of participating in phosphorylation reactions and energy transfer processes [30].
Cordycepin triphosphate exhibits absolute stereochemistry with three defined stereocenters and no E/Z geometric isomers [7] [10]. The compound contains specific stereochemical configurations at the 2′, 4′, and 5′ positions of the deoxyribose ring, designated as (2S,4R,5R) according to the Cahn-Ingold-Prelog system [6] [7].
Molecular dynamics simulations have revealed that cordycepin triphosphate maintains conformational flexibility similar to adenosine triphosphate [11] [13]. The three-dimensional structure analysis demonstrates that the compound can adopt multiple conformational states, with the triphosphate chain exhibiting rotational freedom around the phosphodiester bonds [11]. The absence of the 3′ hydroxyl group does not significantly alter the overall molecular geometry or conformational landscape compared to the natural adenosine triphosphate [11].
Computational studies indicate that cordycepin triphosphate can effectively bind to enzyme active sites designed for adenosine triphosphate recognition [11] [13]. Molecular docking experiments have shown comparable or superior binding scores to those of adenosine triphosphate when evaluated against adenylate cyclase and other nucleotide-binding enzymes [11]. The conformational analysis reveals that the missing 3′ hydroxyl group prevents the formation of cyclic structures that require this functional group for cyclization reactions [11] [13].
The stereochemical configuration remains stable under physiological conditions, with no spontaneous racemization or epimerization observed [10]. The defined stereocenters contribute to the compound's biological activity and enzyme recognition properties [11].
Cordycepin triphosphate exhibits limited aqueous solubility under standard conditions [16]. The compound demonstrates better solubility in organic solvents such as dimethyl sulfoxide, where concentrations of up to 25 milligrams per milliliter can be achieved [15]. In aqueous systems, solubility can be enhanced through pH adjustment, with alkaline conditions providing improved dissolution compared to acidic environments [16] [25].
Formulation studies have established that cordycepin-based compounds require careful vehicle selection for optimal solubility [16]. Phosphate-buffered saline solutions at various pH levels have been successfully employed to create homogeneous solutions suitable for experimental applications [16]. Propylene glycol-based vehicles have also demonstrated efficacy for achieving complete dissolution at higher concentrations [16].
The stability of cordycepin triphosphate is significantly influenced by environmental conditions including temperature, pH, and light exposure [25]. Degradation pathways primarily involve hydrolysis of the phosphodiester bonds and enzymatic cleavage by phosphatases and nucleotidases [23] [28].
Temperature stability studies indicate that the compound maintains integrity under refrigerated storage conditions at -20°C but exhibits degradation at elevated temperatures [3] [15]. Exposure to ultraviolet light and sunlight accelerates decomposition processes, necessitating storage in dark conditions [25].
pH stability analysis reveals that cordycepin triphosphate demonstrates greater stability under neutral and alkaline conditions compared to acidic environments [25]. The compound shows enhanced stability at pH values above 7.0, with optimal preservation occurring in the pH range of 7.4 to 8.0 [25].
Cordycepin triphosphate contains multiple ionizable groups corresponding to the three phosphate moieties and the adenine base [27] [31]. The phosphate groups exhibit pKa values consistent with other nucleoside triphosphates, with the first ionization occurring at approximately 0.9, the second at 2.3, and additional ionizations at higher pH values [35].
| Ionizable Group | Estimated pKa Value | Reference Compound |
|---|---|---|
| First phosphate | 0.9 | Adenosine triphosphate [35] |
| Second phosphate | 2.3 | Adenosine triphosphate [35] |
| Third phosphate | 6.8-7.7 | Adenosine triphosphate [35] |
| Adenine N1 | 3.5-4.0 | Adenine derivatives [27] |
| Adenine N7 | 1.0-2.0 | Adenine derivatives [27] |
The adenine base contributes additional ionizable sites with pKa values in the acidic range [27]. The N1 position of adenine typically exhibits a pKa around 3.5-4.0, while the N7 position shows ionization at lower pH values [27]. These ionization properties influence the compound's charge distribution and binding affinity to metal cations and proteins [31] [35].
At physiological pH (7.4), cordycepin triphosphate exists predominantly as a highly charged anion with multiple negative charges localized on the phosphate groups [35]. This charge distribution facilitates interactions with positively charged residues in enzyme active sites and enables coordination with divalent cations such as magnesium and calcium [35] [36].
Irritant;Health Hazard